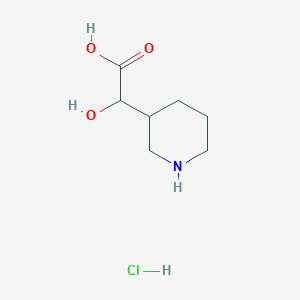

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride

Description

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a chiral organic compound featuring a piperidine ring substituted at the 3-position with a hydroxyacetic acid moiety. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol . The compound is typically synthesized via nucleophilic substitution or ester hydrolysis reactions, followed by hydrochloric acid treatment to yield the hydrochloride salt. It serves as a key intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) drugs due to the piperidine scaffold's prevalence in bioactive molecules .

Propriétés

IUPAC Name |

2-hydroxy-2-piperidin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h5-6,8-9H,1-4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOXKNNJJZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxy and acetic acid functionalities. One common method involves the use of piperidine-3-carboxylic acid as a starting material, which is then subjected to hydroxylation and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 2-hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride include derivatives with variations in the heterocyclic ring, substitution position, and stereochemistry. Below is a detailed comparison:

Table 1: Key Properties of 2-Hydroxy-2-(piperidin-3-yl)acetic Acid Hydrochloride and Analogous Compounds

Structural and Functional Differences

Heterocyclic Core: The piperidine ring in the target compound (saturated, six-membered) enhances solubility in polar solvents compared to the aromatic pyridine in 2-(pyridin-3-yl)acetic acid HCl .

Stereochemistry :

- The (R)-enantiomer (CAS 1334509-89-5) may exhibit distinct pharmacokinetic profiles compared to the racemic mixture, influencing efficacy in chiral drug candidates .

Safety and Handling :

- Pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid HCl) pose higher risks, including respiratory and ocular irritation, due to aromatic ring reactivity .

- Piperidine-based analogs generally require standard precautions (ventilation, PPE), though specific toxicity data for the target compound remain sparse .

Research Findings

- Synthetic Accessibility : The hydrochloride salt form improves crystallinity and stability, facilitating purification and storage compared to free acids .

- Biological Relevance : Piperidine-3-yl derivatives show higher binding affinity to opioid and dopamine receptors than 4-substituted analogs, making them preferable in CNS drug design .

- Solubility: The hydroxyl group in the target compound enhances aqueous solubility (LogS ~-1.5) relative to non-hydroxylated analogs like 2-(piperidin-4-yl)acetic acid HCl (LogS ~-2.3) .

Activité Biologique

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound features a piperidine ring, a hydroxyl group, and an acetic acid moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 195.64 g/mol

- Structure : The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for various biochemical applications.

The specific mechanism of action for 2-hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets, including receptors and enzymes, potentially modulating neurotransmitter systems. Piperidine derivatives are known for their ability to influence multiple biochemical pathways, which may lead to analgesic, anti-inflammatory, and neuroprotective effects.

1. Pharmacological Effects

Research indicates that 2-hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride exhibits significant pharmacological effects:

- Analgesic Activity : Potential to alleviate pain through interactions with pain pathways.

- Anti-inflammatory Properties : May inhibit inflammatory responses by modulating cytokine production.

- Neuroprotective Effects : Possible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

2. Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological macromolecules. These studies are crucial for understanding how the compound can modulate biological pathways:

- Receptor Binding : The compound may act as a ligand in receptor binding studies, facilitating investigations into receptor-ligand interactions.

- Enzyme Modulation : Its structural features allow it to engage effectively with enzymes involved in metabolic pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of 2-hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.